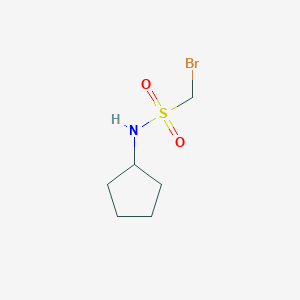

N-cyclopentyl bromomethanesulfonamide

Description

N-cyclopentyl bromomethanesulfonamide is a sulfonamide derivative characterized by a bromomethanesulfonyl group attached to a cyclopentylamine moiety. This compound has garnered attention in synthetic chemistry and industrial applications due to its role as a precursor in herbicide synthesis. For instance, Chevron Research Company utilized it to synthesize (1,1,2,2-tetrachloroethylthio)-bromomethanesulfonamide, a potent aquatic weed control agent, achieving a 35% yield after silica gel chromatography . Its molecular structure combines steric bulk from the cyclopentyl group with the electrophilic reactivity of the bromomethanesulfonyl moiety, making it a versatile intermediate in organic transformations.

Properties

Molecular Formula |

C6H12BrNO2S |

|---|---|

Molecular Weight |

242.14 g/mol |

IUPAC Name |

1-bromo-N-cyclopentylmethanesulfonamide |

InChI |

InChI=1S/C6H12BrNO2S/c7-5-11(9,10)8-6-3-1-2-4-6/h6,8H,1-5H2 |

InChI Key |

JMSXCUBRQNYZJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Bromomethanesulfonamide vs. Iodomethanesulfonamide

- Reactivity: Bromomethanesulfonamide derivatives exhibit lower electrophilicity compared to iodinated analogs. This highlights the critical influence of halogen leaving-group ability (I > Br) on nucleophilic substitution kinetics .

- Stability : Bromomethanesulfonamide derivatives are more resistant to reductive degradation. For example, iodomethanesulfonamide underwent partial reduction during silica gel chromatography, whereas brominated analogs remained stable under similar conditions .

Table 1. Comparison of Halogenated Methanesulfonamides

| Property | Bromomethanesulfonamide | Iodomethanesulfonamide |

|---|---|---|

| Leaving Group Ability | Moderate (Br) | High (I) |

| Reaction Yield with NAC* | 0% | 72% |

| Reductive Stability | High | Low |

N-cyclopentyl Substituents in Catalysis

The N-cyclopentyl group’s steric and electronic effects are pivotal in catalysis. For example, Grubbs-type Ru catalysts with N-cyclopentyl/N’-mesityl N-heterocyclic carbene (NHC) ligands achieved 98% selectivity in norbornene-COE alternating copolymerization.

Table 2. Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 59–60°C |

| Yield in Herbicide Syn. | 35% |

| Molecular Formula | C₆H₁₀BrNO₂S |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.